molecular formula C27H30N4O4S B11640209 (6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11640209
M. Wt: 506.6 g/mol
InChI Key: MIWSYHXYVBSOEZ-VKRJAPGXSA-N
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Description

The compound “(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the thiadiazolo[3,2-a]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzylidene group: This step may involve condensation reactions with aldehydes or ketones.

    Attachment of the phenoxyethoxy and butan-2-yl groups: These groups can be introduced through etherification and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of suitable solvents and catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and reaction time.

    Purification techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Resulting in reduced forms of the compound.

    Substitution: Where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its biological activity and potential therapeutic effects.

    Medicine: As a lead compound for drug development, particularly in targeting specific diseases.

    Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing specific biological effects: Such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidinones: Other compounds in this class with similar structures.

    Benzylidene derivatives: Compounds with similar benzylidene groups.

    Phenoxyethoxy derivatives: Compounds with similar phenoxyethoxy groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit unique properties such as higher potency, selectivity, or stability.

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O4S/c1-5-17(3)20-9-7-8-10-22(20)34-13-14-35-23-12-11-19(16-24(23)33-6-2)15-21-25(28)31-27(29-26(21)32)36-18(4)30-31/h7-12,15-17,28H,5-6,13-14H2,1-4H3/b21-15-,28-25?

InChI Key

MIWSYHXYVBSOEZ-VKRJAPGXSA-N

Isomeric SMILES

CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OCC

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OCC

Origin of Product

United States

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